molecular formula C9H14O3 B153650 (1r,4r)-Methyl 4-formylcyclohexanecarboxylate CAS No. 54274-80-5

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Cat. No.: B153650
CAS No.: 54274-80-5
M. Wt: 170.21 g/mol
InChI Key: LARSGJZNVQJRMD-UHFFFAOYSA-N
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Description

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate (CAS: 54274-80-5) is a cyclohexane derivative with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.206 g/mol . Its structure features a trans-configuration (1R,4R) with a formyl group (-CHO) at the 4-position and a methyl ester (-COOCH₃) at the 1-position of the cyclohexane ring. This compound is commercially available from suppliers like Aaron Chemicals LLC and BLDpharm, with purity levels up to 95% . It is used in organic synthesis and pharmaceutical research, particularly as a precursor for chiral intermediates .

Properties

IUPAC Name

methyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSGJZNVQJRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969303
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54274-80-5
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

The reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, with methanol serving as both the solvent and nucleophile. A molar ratio of 1:5 (acid:methanol) ensures excess alcohol to drive the equilibrium toward ester formation. Reflux temperatures (65–70°C) are maintained for 6–12 hours, achieving yields of 70–85%.

Key Considerations :

  • Steric Effects : The trans-configuration of the cyclohexane ring minimizes steric hindrance, facilitating efficient esterification.

  • Purification : Crude products are purified via vacuum distillation or recrystallization from ethanol/water mixtures, yielding >95% purity.

Table 1: Esterification Parameters

ParameterValue/Range
CatalystH₂SO₄ (5 mol%)
Temperature65–70°C
Reaction Time6–12 hours
Yield70–85%
Purity Post-Purification>95%

Oxidation of (1r,4r)-Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate

Oxidation of the hydroxymethyl precursor provides a stereospecific pathway to introduce the formyl group while preserving the (1r,4r) configuration. This method avoids side reactions associated with direct formylation of the cyclohexane ring.

Oxidizing Agents and Mechanisms

  • Pyridinium Chlorochromate (PCC) : In anhydrous dichloromethane, PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. Reactions proceed at 0–25°C for 2–4 hours, yielding 65–75%.

  • Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO), this method offers milder conditions and higher functional group tolerance. Yields reach 80–90%, though it requires stringent moisture control.

Stereochemical Integrity :
The trans-configuration of the starting material ensures that oxidation occurs without epimerization, as confirmed by comparative NMR analysis of precursor and product.

Table 2: Oxidation Methods Comparison

MethodReagentsTemperatureTimeYield
PCCPCC, CH₂Cl₂0–25°C2–4h65–75%
Swern(COCl)₂, DMSO, Et₃N-78°C to 25°C1–3h80–90%

Alternative Synthetic Routes

Vilsmeier-Haack Formylation

While less common, the Vilsmeier-Haack reaction introduces a formyl group directly to the cyclohexane ring. This method requires a pre-functionalized methyl cyclohexanecarboxylate derivative with an activating group (e.g., methoxy).

Procedure :

  • The substrate is treated with DMF and phosphorus oxychloride (POCl₃) to generate the chloroiminium intermediate.

  • Hydrolysis yields the formyl derivative. However, this route faces challenges in regioselectivity and yields (~50%).

Cross-Metathesis Strategies

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems to enhance reproducibility and safety. Key adaptations include:

  • Automated Temperature Control : Precision heating/cooling modules maintain optimal reaction conditions.

  • In-Line Purification : Chromatography systems integrated into production lines ensure high throughput and purity.

Cost-Benefit Analysis :
Esterification remains the most cost-effective method, while Swern oxidation offers superior yields at higher operational costs due to reagent expenses.

Analytical Validation of Synthesis

Post-synthesis characterization is critical to confirm both chemical structure and stereochemistry:

  • NMR Spectroscopy :

    • ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm.

    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–172 ppm, while the formyl carbon appears at δ 195–200 ppm.

  • X-ray Crystallography : Resolves the trans-configuration via Cremer-Pople puckering parameters (amplitude = 0.5–0.6 Å, phase angle = 180°).

Challenges and Mitigation Strategies

  • Over-Oxidation in Swern Method : Controlled addition of oxalyl chloride and strict temperature regimes prevent carboxylic acid formation.

  • Stereochemical Drift : Use of anhydrous solvents and inert atmospheres preserves the (1r,4r) configuration during oxidation .

Scientific Research Applications

Anticancer Research

One of the notable applications of (1R,4R)-Methyl 4-formylcyclohexanecarboxylate is in the development of anticancer agents. Research indicates that derivatives of cyclohexane compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural characteristics can enhance therapeutic efficacy in models resistant to established drugs like cisplatin and oxaliplatin .

Case Study:

  • Compound : {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II)
  • Findings : This compound demonstrated comparable potency to oxaliplatin while showing improved performance in vivo, suggesting that modifications to cyclohexane derivatives can lead to more effective cancer treatments .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactive formyl group allows for various chemical transformations, making it suitable for synthesizing more complex organic molecules.

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of several pharmaceutical agents. Its ability to participate in reactions such as reductive amination has been explored for developing drugs targeting specific biological pathways .

Example Reaction:

  • Process : Hydrogenative reductive amination
  • Application : Used in synthesizing cholesteryl ester transfer protein (CETP) inhibitors like evacetrapib, where the cyclohexane moiety plays a crucial role in the drug's activity .

Fragrance Industry Applications

Due to its unique structure and pleasant aroma, this compound is also considered for applications in the fragrance industry. Its ability to impart desirable scents makes it a candidate for use in perfumery and scented products .

Data Table of Applications

Application AreaDescriptionKey Findings/Examples
Anticancer ResearchDevelopment of cytotoxic agents targeting cancer cellsEnhanced efficacy compared to traditional drugs like cisplatin
Organic SynthesisIntermediate for synthesizing pharmaceuticalsKey role in synthesizing CETP inhibitors
Fragrance IndustryUsed as a scent component in perfumesPotential for inclusion in various scented products

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylate ester can undergo hydrolysis. These interactions are crucial in its role as an intermediate in various chemical processes.

Comparison with Similar Compounds

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

  • CAS : 104802-53-1
  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Key Differences :
    • The ethyl ester (-COOCH₂CH₃) replaces the methyl ester (-COOCH₃), increasing hydrophobicity and molecular weight.
    • Density : 1.102 g/cm³, slightly higher than the methyl derivative (exact density unspecified for the methyl compound) .
    • Synthetic Utility : The ethyl variant may exhibit slower hydrolysis rates due to steric hindrance, making it preferable in reactions requiring ester stability .

Methyl 4-formyl-1-methylcyclohexanecarboxylate

  • CAS : 1965309-11-8
  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.235 g/mol
  • Applications: This structural modification could impact its utility in asymmetric catalysis or receptor-binding studies compared to the unsubstituted derivative .

Methyl 4-hydroxycyclohexanecarboxylate (cis/trans Isomers)

  • CAS Examples : MFCD00729087 (cis), MFCD20441962 (trans)
  • Molecular Formula : C₈H₁₂O₃
  • Key Differences :
    • The formyl (-CHO) group is replaced by a hydroxyl (-OH), significantly increasing polarity and hydrogen-bonding capacity.
    • Physicochemical Properties :
  • cis-Isomer : Higher solubility in polar solvents due to intramolecular hydrogen bonding.
  • trans-Isomer : Lower solubility compared to the cis form, with a melting point of ~80–85°C .

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • CAS : 1408058-16-1
  • Molecular Formula : C₁₄H₁₄Cl₂O₃
  • Applications: Used in agrochemical and pharmaceutical research for its electron-withdrawing properties, unlike the formyl-containing target compound .

Biological Activity

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H16_{16}O3_{3}
  • CAS Number : 54274-80-5
  • Molecular Weight : 184.24 g/mol
  • Melting Point : Data not specified in the sources
  • Boiling Point : Data not specified in the sources

The compound features a cyclohexane ring with a formyl group and a carboxylate ester, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

  • Starting Material : (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • Reaction Conditions : The hydroxymethyl group is oxidized to form the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or similar reagents.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential in binding to specific receptors that modulate physiological responses.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that it possesses antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential role in managing inflammatory conditions.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose25
High Dose50

Q & A

Basic Questions

Q. What are the common synthetic routes for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, and how can reaction conditions be optimized for academic-scale production?

  • Answer: The synthesis typically starts with cyclohexane derivatives, involving selective functionalization to introduce formyl and carboxylate groups. Esterification with methanol and acid catalysts (e.g., H₂SO₄) is critical. For optimization, continuous flow processes and catalysts like Lewis acids improve yield and selectivity. Key reagents and conditions include:

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, CrO₃Carboxylic acid
ReductionNaBH₄, LiAlH₄Alcohol
SubstitutionGrignard reagentsFunctionalized derivatives
Academic-scale protocols should prioritize purity via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

  • Answer: Nuclear Magnetic Resonance (NMR) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (as in cyclohexene derivatives) resolves absolute configuration. Physical properties like logP (1.16) and refractive index (1.512) aid in identification .

Q. How does this compound compare to structurally similar compounds like cyclohexanone or cyclohexanol in reactivity?

  • Answer: Unlike cyclohexanone (lacking ester and formyl groups) or cyclohexanol (hydroxyl group), the dual functionality of the formyl and ester groups enables diverse reactions:

  • Formyl group : Participates in nucleophilic additions (e.g., forming imines or hydrazones).
  • Ester group : Hydrolyzes to carboxylic acids under basic conditions.
    This versatility makes it superior for multi-step syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

  • Answer: Oxidation of the formyl group to carboxylic acids proceeds via radical intermediates (using KMnO₄) or acid-catalyzed pathways. Substitution reactions (e.g., with Grignard reagents) involve nucleophilic attack at the formyl carbon, stabilized by the electron-withdrawing ester group. Kinetic studies using in-situ IR or mass spectrometry can elucidate these pathways .

Q. How can researchers resolve contradictions in reported reaction yields or product purity?

  • Answer: Variability often arises from sample degradation (e.g., organic compound breakdown during prolonged storage) or inconsistent catalytic conditions. Strategies include:

  • Stabilization : Continuous cooling during experiments to minimize thermal degradation .
  • Standardization : Using anhydrous solvents and inert atmospheres for moisture-sensitive reactions.
  • Validation : Cross-checking purity via multiple techniques (e.g., GC-MS and NMR) .

Q. What computational tools predict the compound’s physicochemical properties or reactivity?

  • Answer: Tools like ACD/Labs Percepta Platform predict logP, boiling points, and reactivity based on SMILES strings (e.g., COC(=O)C1CCC(CC1)C=O). Density Functional Theory (DFT) simulations model transition states in oxidation or substitution reactions, aiding in mechanistic studies .

Q. How can the compound’s stability be enhanced for use in long-term biological studies?

  • Answer: Encapsulation in cyclodextrins or lipid nanoparticles prevents hydrolysis of the ester group. Lyophilization under vacuum preserves stability for enzymatic studies involving formyl-group transferases .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses using this compound?

  • Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification or kinetic resolution via enzymatic hydrolysis (using lipases) enhance enantiomeric excess. X-ray crystallography of intermediates validates stereochemical outcomes .

Methodological Notes

  • Stereochemical Confirmation : Always pair NMR data (e.g., coupling constants) with X-ray crystallography for unambiguous stereochemical assignment .
  • Reaction Scale-Up : Transitioning from batch to flow chemistry reduces side reactions and improves yield reproducibility .

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